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Compound of Interest

Compound Name:
N-(3-chlorophenyl)-2-

cyanoacetamide

CAS No.: 17722-12-2

Cat. No.: B102312

Get Quote

Executive Summary & Compound Profile
N-(3-chlorophenyl)-2-cyanoacetamide (CAS: 17722-12-2) is a privileged scaffold in

medicinal chemistry.[1][2] Structurally, it consists of a cyanoacetamide core N-linked to a 3-

chlorophenyl moiety.[1][2] It serves as a "push-pull" alkene precursor in Knoevenagel

condensations and a building block for Gewald synthesis of thiophenes, as well as pyridines

and pyrimidines used in kinase inhibition.[1]
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Property Data

IUPAC Name N-(3-chlorophenyl)-2-cyanoacetamide

Molecular Formula C₉H₇ClN₂O

Molecular Weight 194.62 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble

in Water

Key Functionality
Active Methylene (C2), Nitrile (CN), Amide (NH-

CO)

Synthetic Strategies
The synthesis of N-aryl-2-cyanoacetamides is governed by the nucleophilic acyl substitution of

cyanoacetic acid derivatives.[1] Two primary methodologies are established: Thermal Neat

Condensation (Method A) and Solution-Phase Substitution (Method B).[1]

Method A: Thermal Neat Condensation (Preferred)
Rationale: This solvent-free approach utilizes the high boiling point of the reagents to drive the

equilibrium forward by distilling off the ethanol byproduct.[1] It is the "Gold Standard" for

scalability and yield.[1]

Reagents: 3-Chloroaniline (1.0 eq), Ethyl cyanoacetate (1.1 eq).[1]

Conditions: 140–160°C, 2–4 hours.[1]

Yield Potential: 85–95%.[1][3]

Method B: Solution-Phase Reflux
Rationale: Used when temperature control is critical or for smaller scales where neat fusion

might lead to charring.[1]

Reagents: 3-Chloroaniline, Ethyl cyanoacetate, Ethanol (Solvent).[1]
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Conditions: Reflux (78°C) for 6–12 hours.[1]

Yield Potential: 70–80%.[1]

Detailed Experimental Protocol (Method A)
This protocol is designed for a 50 mmol scale synthesis, prioritizing purity and self-validating

checkpoints.

Reagents & Equipment
3-Chloroaniline: 6.38 g (50 mmol)[1]

Ethyl cyanoacetate: 6.22 g (55 mmol) [1.1 eq excess ensures complete amine consumption]

[1]

Apparatus: 50 mL Round-bottom flask (RBF), short-path distillation head (to collect ethanol),

magnetic stirrer, oil bath.

Step-by-Step Workflow
Charge: Add 3-chloroaniline and ethyl cyanoacetate to the RBF.

Heat: Slowly ramp oil bath temperature to 150°C.

Checkpoint: At ~100°C, the mixture becomes homogenous.[1] At ~140°C, ethanol

evolution begins.[1]

Reaction: Maintain 150°C for 3 hours. Monitor ethanol distillation.

Validation: The reaction is complete when ethanol distillation ceases and the mixture

solidifies or becomes very viscous.[1]

Cooling: Remove heat. Allow the melt to cool to ~80°C.

Precipitation: Add Ethanol (20 mL) slowly to the warm residue and stir to break up the solid

cake. Cool to 0°C (ice bath).

Filtration: Vacuum filter the precipitate. Wash with cold ethanol (2 x 10 mL).[1]
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Recrystallization: Recrystallize from hot ethanol/water (9:1) if higher purity is required.[1]

Visual Workflow Diagram
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 Dry

Click to download full resolution via product page

Caption: Step-by-step workflow for the thermal neat synthesis of N-(3-chlorophenyl)-2-
cyanoacetamide.

Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution.[1] The amine nitrogen of 3-

chloroaniline acts as the nucleophile, attacking the carbonyl carbon of ethyl cyanoacetate.[1]

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the ester carbonyl.[1]

Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.[1]

Elimination: The ethoxy group (-OEt) is a good leaving group, reforming the carbonyl and

expelling ethanol.[1]

Irreversibility: Distillation of ethanol drives the reaction to completion (Le Chatelier's

principle).[1]
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Reactants:
3-Chloroaniline + Ethyl Cyanoacetate

Nucleophilic Attack:
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Tetrahedral Intermediate
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Collapse & Elimination:
Loss of Ethanol (EtOH)

Product:
Amide Bond Formation

Click to download full resolution via product page

Caption: Mechanistic pathway of the amidation reaction via nucleophilic substitution.

Characterization & Quality Control
Validation of the synthesized compound relies on spectroscopic confirmation of the amide

linkage and the integrity of the active methylene group.[1]

Expected Analytical Data
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Technique Expected Signal/Value Assignment/Notes

Melting Point 132–136°C

Distinct from starting aniline

(liq) and cyanoacetamide

(119°C).[1]

IR Spectroscopy 3250–3300 cm⁻¹ N-H Stretch (Amide)

2260–2270 cm⁻¹
C≡N Stretch (Nitrile -

Diagnostic)

1660–1690 cm⁻¹ C=O[1] Stretch (Amide I)

¹H NMR (DMSO-d₆) δ 10.45 ppm (s, 1H)
NH Proton (Broad singlet, D₂O

exchangeable)

δ 7.80–7.10 ppm (m, 4H)
Aromatic Protons (3-Cl

substitution pattern)

δ 3.95 ppm (s, 2H) -CH₂- (Active Methylene)

¹³C NMR (DMSO-d₆) ~162 ppm C=O[1] (Amide Carbon)

~116 ppm C≡N (Nitrile Carbon)

~27 ppm -CH₂- (Alpha Carbon)

Troubleshooting
Low Yield: Ensure temperature reaches 150°C. If the temperature is too low, the reaction

stalls.[1]

Oily Product: Traces of unreacted aniline.[1] Recrystallize from Ethanol/Water.[1]

Dark Color: Oxidation of aniline during heating.[1] Perform reaction under Nitrogen

atmosphere if high purity is required.[1]

Applications in Drug Discovery
This compound is a versatile "Active Methylene" reagent.[1] The acidic protons on the CH₂

group (pKa ~11) allow for rapid functionalization.[1]
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Knoevenagel Condensation: Reaction with aldehydes to form benzylidene derivatives

(potential kinase inhibitors).[1]

Gewald Reaction: Reaction with sulfur and ketones/aldehydes to form 2-aminothiophenes.[1]

Pyridone Synthesis: Cyclization with 1,3-dicarbonyls.[1]

N-(3-chlorophenyl)-2-cyanoacetamide

Aldehydes
(Knoevenagel)

Sulfur + Ketone
(Gewald)

1,3-Dicarbonyls

Acrylamides
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(Allosteric Modulators)

Pyridones
(Kinase Inhibitors)

Click to download full resolution via product page

Caption: Downstream synthetic utility of the cyanoacetamide scaffold in medicinal chemistry.

Safety & Handling (MSDS Highlights)
3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential

cumulative effects.[1][3] Use essentially in a fume hood.[1]

Ethyl Cyanoacetate: Combustible.[1] Irritant.

Product: Treat as a potential irritant and bioactive agent.[1] Wear nitrile gloves and eye

protection.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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